Methyl 4-(cyanomethyl)-3-methoxybenzoate
Description
Methyl 4-(cyanomethyl)-3-methoxybenzoate (C₁₁H₁₁NO₃, molecular weight ~221.21 g/mol) is a benzoate ester featuring a methoxy group at position 3 and a cyanomethyl (-CH₂CN) substituent at position 4 of the aromatic ring. This compound belongs to a broader class of substituted benzoates, which are extensively studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The cyanomethyl group introduces unique electronic and steric properties, influencing reactivity and solubility compared to analogs with different substituents .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-(cyanomethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-7-9(11(13)15-2)4-3-8(10)5-6-12/h3-4,7H,5H2,1-2H3 |
InChI Key |
KGDNHKFZIQBZJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyanomethyl)-3-methoxybenzoate typically involves the esterification of 4-(cyanomethyl)-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(cyanomethyl)-3-methoxybenzoic acid+methanolH2SO4Methyl 4-(cyanomethyl)-3-methoxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing by-products. Additionally, the reaction conditions, such as temperature and pressure, are optimized to achieve high conversion rates and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyanomethyl)-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-(carboxymethyl)-3-methoxybenzoic acid.
Reduction: 4-(cyanomethyl)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(cyanomethyl)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(cyanomethyl)-3-methoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol. The cyanomethyl group can undergo further metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Methyl 4-(Benzyloxy)-3-Methoxybenzoate
- Structure : Benzyloxy (-OCH₂C₆H₅) at position 4, methoxy (-OCH₃) at position 3.
- Synthesis : Prepared via benzylation of vanillic acid derivatives using meta-chloroperoxybenzoic acid (mCPBA) and KOH-mediated deprotection .
- Properties : Higher lipophilicity due to the bulky benzyl group, but prone to instability under acidic conditions .
- Applications : Investigated as a precursor in fungicide development .
Methyl 4-Acetoxy-3-Methoxybenzoate
- Structure : Acetoxy (-OAc) at position 4, methoxy at position 3.
- Synthesis : Acetylation of 4-hydroxy-3-methoxybenzoate using acetic anhydride .
- Properties : Enhanced solubility in polar solvents compared to benzyloxy derivatives but susceptible to hydrolysis .
- Applications : Intermediate in polymer synthesis (e.g., poly(ethylene vanillate)) .
Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate
- Structure : 3-Chloropropoxy (-OCH₂CH₂CH₂Cl) at position 4.
- Synthesis : Alkylation with 3-chloropropyl halides under basic conditions .
- Properties : Molecular weight 262.7 g/mol; the chlorine atom enhances electrophilicity, facilitating nucleophilic substitutions .
- Applications : Key intermediate in Bosutinib (anticancer drug) synthesis .
Methyl 4-Cyano-3-Methylbenzoate
- Structure: Cyano (-CN) at position 4, methyl (-CH₃) at position 3.
- Properties: Reduced steric hindrance compared to cyanomethyl derivatives but lower solubility in aqueous media .
- Applications: Not explicitly stated, but cyano groups are common in bioactive molecules .
Physicochemical Properties Comparison
Stability and Reactivity
- The cyanomethyl group in this compound offers stability under basic conditions but may undergo hydrolysis in strongly acidic environments.
- Comparatively, acetoxy derivatives (e.g., methyl 4-acetoxy-3-methoxybenzoate) are more prone to hydrolysis, while chloropropoxy analogs exhibit higher electrophilicity .
Biological Activity
Methyl 4-(cyanomethyl)-3-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group and a cyanomethyl group attached to a benzoate structure. The presence of these functional groups contributes to its chemical reactivity and potential biological effects. The compound has a molecular formula of and a molecular weight of approximately 205.21 g/mol.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. These interactions can lead to changes in enzymatic pathways and cellular processes. The cyanomethyl group may facilitate interactions with enzymes or receptors, potentially leading to cytotoxic effects in cancer cells or antimicrobial activity against pathogens.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This is attributed to its structural similarities with other known antimicrobial agents.
- Anticancer Properties : Studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines. This compound may inhibit cancer cell proliferation through apoptosis or by disrupting cellular signaling pathways.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits growth of specific bacterial and fungal strains. |
| Anticancer | Induces cytotoxic effects in cancer cell lines, potentially through apoptosis. |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
- Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may inhibit specific kinases involved in cell cycle regulation, thereby leading to cell cycle arrest and subsequent apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
